
Intricatinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Intricatinol is a natural product that is found in a variety of plant species. It has been the subject of extensive scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Homoisoflavanoid Characteristics
Intricatinol, a homoisoflavanoid, was first isolated from the twigs and stems of Caesalpinia digyna Rottler. It exhibits unique chemical properties, such as forming one-dimensional chains through intermolecular interactions, which contribute to a three-dimensional molecular network (Chantrapromma et al., 2006).
Antioxidant Activities
Research has shown that intricatinol and intricatin possess significant antioxidant activity. This was determined through methods like superoxide (NBT) and DPPH free radical scavenging methods, highlighting their potential in mitigating oxidative stress (Siddaiah et al., 2007).
Anticancer Potential
A notable application of intricatinol is in the field of cancer treatment. A study demonstrated that intricatinol can synergistically enhance the anticancer activity of cisplatin in human A549 cells, which are a model for non-small cell lung carcinoma. This enhancement was evident through mechanisms like apoptosis induction, increased expression of p53, and p38 MAPK signaling (Singh et al., 2017).
Mécanisme D'action
Intricatinol has been studied for its potential anticancer effects. In a study, it was found that Intricatinol, when used alone or in combination with cisplatin (CIS), reduced the viability of A549 cells (a type of non-small cell lung carcinoma) in a dose-dependent manner . The combination of low doses of Intricatinol and CIS exerted a synergistic effect and induced apoptosis .
Orientations Futures
The future directions of Intricatinol research could potentially involve further exploration of its anticancer activity. The study mentioned earlier suggests that Intricatinol could have a selective anticancer potential and could synergize the cytotoxicity of CIS . Therefore, the combination of Intricatinol and CIS may serve as an effective anticancer strategy for the treatment of non-small cell lung carcinoma .
Propriétés
Numéro CAS |
124166-26-3 |
|---|---|
Nom du produit |
Intricatinol |
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
(3E)-7,8-dihydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-21-12-4-2-10(3-5-12)8-11-9-22-17-13(15(11)19)6-7-14(18)16(17)20/h2-8,18,20H,9H2,1H3/b11-8+ |
Clé InChI |
VXIWIIHDWPBCIM-DHZHZOJOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3O)O |
SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)O |
SMILES canonique |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)O |
Synonymes |
4'-methoxy-7,8-dihydroxyhomoisoflavone intricatinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



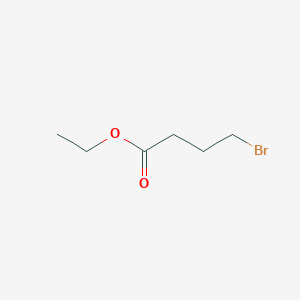
![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)
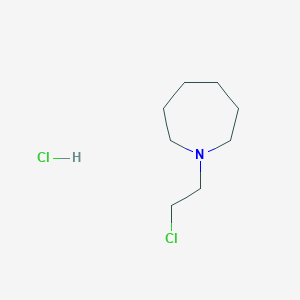

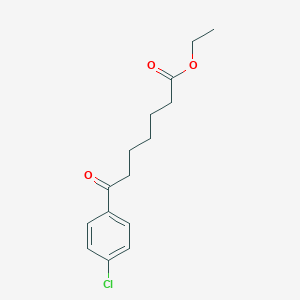
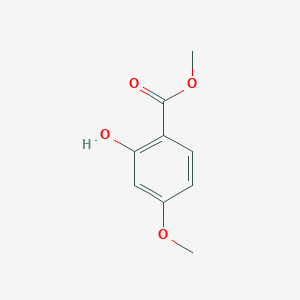



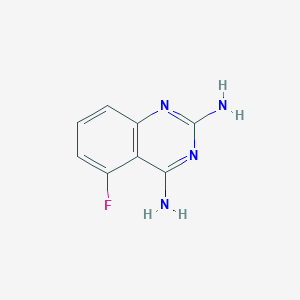

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)
